molecular formula C10H11ClN2O5S B1350243 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine CAS No. 40833-68-9

4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine

Cat. No. B1350243
CAS RN: 40833-68-9
M. Wt: 306.72 g/mol
InChI Key: HZUSSXQFEXYNEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Antimicrobial Activity

4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine is explored for its antimicrobial properties. Research by Janakiramudu et al. (2017) synthesized new sulfonamides and carbamates using a precursor related to this compound, revealing potent antimicrobial activity against both bacteria and fungi. Their study also conducted molecular docking studies to predict affinity and orientation at the active enzyme site, indicating significant biological potential of such compounds (Janakiramudu et al., 2017).

Antibiotic Activity Modulation

Another study focused on the modulating activity of 4-(Phenylsulfonyl) morpholine, a compoundbelonging to the same class, against multidrug-resistant strains of various bacteria and fungi. Oliveira et al. (2015) demonstrated its ability to enhance the effectiveness of other antibiotics, particularly against Pseudomonas aeruginosa, highlighting its potential as a supportive agent in antibiotic therapies (Oliveira et al., 2015).

Application in Chemical Synthesis

The compound's utility extends to chemical synthesis processes. Ye et al. (2016) developed a new sulfoxide, closely related to 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine, demonstrating its effectiveness in promoting the Swern oxidation of alcohols under mild conditions. This synthesis process offers an improved yield and potential for recycling by-products, showcasing the compound's versatility in organic synthesis (Ye et al., 2016).

Pharmacological Potential

Rao et al. (2014) synthesized novel sulphur-containing triazole derivatives, including a derivative of morpholine, showcasing good antibacterial and antifungal activities. Their in silico studies indicated excellent drug-like characteristics, suggesting the potential of morpholine derivatives in pharmacological applications (Rao et al., 2014).

Future Directions

As of now, there is no specific information available on the future directions of “4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine”. However, it’s worth noting that similar compounds have been used as intermediates in the synthesis of pharmaceuticals4.


properties

IUPAC Name

4-(2-chloro-5-nitrophenyl)sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O5S/c11-9-2-1-8(13(14)15)7-10(9)19(16,17)12-3-5-18-6-4-12/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUSSXQFEXYNEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395069
Record name 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine

CAS RN

40833-68-9
Record name 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine
Reactant of Route 2
Reactant of Route 2
4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine
Reactant of Route 3
Reactant of Route 3
4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine
Reactant of Route 5
Reactant of Route 5
4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine
Reactant of Route 6
Reactant of Route 6
4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine

Citations

For This Compound
1
Citations
Y Xie, P Tummala, AJ Oakley, GS Deora… - Journal of medicinal …, 2020 - ACS Publications
Glutathione transferase omega-1 (GSTO1-1) is an enzyme whose function supports the activation of interleukin (IL)-1β and IL-18 that are implicated in a variety of inflammatory disease …
Number of citations: 11 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.